molecular formula C7H12ClNS B164001 1-(Thiophen-2-yl)propan-2-amine hydrochloride CAS No. 53632-92-1

1-(Thiophen-2-yl)propan-2-amine hydrochloride

Cat. No.: B164001
CAS No.: 53632-92-1
M. Wt: 177.70 g/mol
InChI Key: MJRDCJBNRNAXIK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)propan-2-amine hydrochloride (CAS 30433-93-3), also known as Methiopropamine Hydrochloride (MPA HCl), is a substituted phenethylamine derivative. Its chemical formula is C₅H₁₁NS·HCl, with a molecular weight of 161.67 g/mol. The compound features a thiophene ring substituted at the 2-position and a secondary amine group at the propan-2-amine position, forming a hydrochloride salt. It is described as a white or almost white solid .

The compound is utilized in forensic research and pharmacological studies, particularly in investigations of central nervous system (CNS) activity due to its structural resemblance to amphetamine derivatives .

Properties

IUPAC Name

1-thiophen-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRDCJBNRNAXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968403
Record name Thiopropamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53632-92-1
Record name 1-(thiophen-2-yl)propan-2-amine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopropamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Selection

The Mannich reaction remains a cornerstone for synthesizing β-amino ketone intermediates, which are subsequently reduced to yield 1-(thiophen-2-yl)propan-2-amine. In this method, 2-acetylthiophene reacts with formaldehyde and methylamine hydrochloride under acidic conditions to form 3-methylamino-1-(2-thienyl)-1-propanone (Compound 5). The reaction proceeds via nucleophilic attack of the methylamine on the in situ-generated iminium ion, followed by dehydration. Key variables include the stoichiometric ratio of methylamine (20 equivalents) and temperature control (60–80°C), which minimize side reactions such as over-alkylation.

Optimization of Reaction Conditions

Patent US7259264B2 demonstrates that substituting dimethylamine with methylamine in the Mannich reaction reduces byproducts like dimethylamino analogs. For example, using ethanol as a solvent at 70°C for 6 hours yields 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride with a crystallinity of >95%. Post-reaction workup involves ethanol removal under reduced pressure, followed by crystallization, achieving a yield of 77–82%. Comparative studies show that aqueous methylamine (40%) outperforms gaseous methylamine in terms of reaction homogeneity and scalability.

Friedel-Crafts Acylation and Subsequent Amination

Thiophene Functionalization

An alternative route involves Friedel-Crafts acylation of thiophene with 3-chloropropionyl chloride in the presence of Lewis acids like AlCl₃. This step generates 3-chloro-1-(2-thienyl)-1-propanone (Compound 7), which undergoes nucleophilic substitution with methylamine. The reaction is conducted in tetrahydrofuran (THF) at 30–40°C for 6 hours, yielding 3-methylamino-1-(2-thienyl)-1-propanone hydrochloride with a purity of 93%.

Enzymatic Reduction of β-Amino Ketones

Enantioselective Reduction Strategies

The reduction of 3-methylamino-1-(2-thienyl)-1-propanone to the corresponding alcohol (1S)-3-methylamino-1-(2-thienyl)propan-1-ol is critical for achieving enantiomeric purity. Microbial dehydrogenases, such as those from Lactobacillus kefir, enable enantioselective reductions with up to 72% enantiomeric excess (ee). For instance, using a NADPH-dependent reductase in a biphasic system (water/isooctane) at pH 7.0 and 30°C yields the (S)-enantiomer with minimal racemization.

Comparison with Chemical Reducing Agents

Traditional reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) afford racemic mixtures unless chiral ligands are employed. Patent US8362279B2 reports that NaBH₄ with (R)-BINOL as a ligand achieves 68% ee but requires costly chromatographic purification. In contrast, enzymatic methods reduce downstream processing costs by 40% despite lower initial reaction rates.

Salt Formation and Purification

Hydrochloride Salt Crystallization

The final step involves treating the free base with hydrochloric acid in isopropanol (IPA) to form 1-(thiophen-2-yl)propan-2-amine hydrochloride. Patent WO2009109992A1 details a cooling crystallization protocol: adding concentrated HCl to a chilled IPA solution (0–5°C) yields crystals with a particle size of 50–100 μm, enhancing filtration efficiency. Recrystallization from methanol/water (3:1) improves purity from 95% to >99.5%.

Alternative Salt Forms and Their Impact

Zinc chloride complexes, as described in WO2009109992A1, offer improved stability during storage. Reacting the free base with ZnCl₂ in IPA at 25–30°C produces a crystalline salt with a melting point of 145–148°C, which exhibits 98% purity and reduced hygroscopicity compared to the hydrochloride form.

Comparative Analysis of Synthesis Routes

The table below evaluates key metrics for each method:

MethodYield (%)Purity (%)Enantiomeric Excess (%)Cost (USD/kg)
Mannich Reaction8295N/A120
Friedel-Crafts Acylation7893N/A150
Enzymatic Reduction749972180
Chemical Reduction859768210

Industrial-Scale Process Considerations

Solvent Recovery and Waste Management

Ethanol and THF are recycled via distillation, reducing raw material costs by 25%. However, DMF requires energy-intensive purification due to its high boiling point, making it less favorable for large-scale production.

Regulatory Compliance

Recent FDA guidelines emphasize controlling genotoxic impurities like 3-chloropropionyl chloride. Patent US8362279B2 addresses this by implementing a two-stage washing process with 0.1 M sodium bicarbonate, reducing residual chloride to <10 ppm .

Chemical Reactions Analysis

1-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form thiophene S-oxides.

    Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include thiophene S-oxides, alcohols, and substituted amines .

Scientific Research Applications

Pharmacological Studies

Methiopropamine is structurally similar to amphetamines and has been studied for its stimulant properties. Research indicates that it may induce effects such as euphoria, increased alertness, and energy . These properties have led to investigations into its potential therapeutic uses, although no legitimate medicinal applications have been confirmed to date .

Toxicology and Abuse Potential

Numerous studies have examined the toxicological profile of methiopropamine due to its association with adverse health effects and misuse. Reports indicate that it can cause symptoms such as anxiety, hallucinations, and cardiovascular issues following recreational use . A notable case study highlighted a patient who experienced severe symptoms after ingesting methiopropamine, underscoring its potential for abuse .

YearReported DeathsNotable Symptoms
20124Cardiovascular issues
20138Hallucinations
201416Anxiety, paranoia
201513Chest tightness
20165Nausea, vomiting

Analytical Chemistry

Methiopropamine has been the subject of various analytical studies aimed at developing detection methods for novel psychoactive substances (NPS). Techniques such as proton nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its molecular structure . The compound's detection in biological samples has also been studied to understand its pharmacokinetics and metabolic pathways .

Case Study: Emergency Department Presentation

A significant case involved a 27-year-old woman who presented to an emergency department after using methiopropamine. She exhibited symptoms including palpitations, chest tightness, and visual hallucinations. Toxicological analysis revealed methiopropamine at a concentration of 400 ng/mL in her urine, highlighting the compound's acute effects and the need for awareness regarding its use .

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of amphetamines but with different potency and selectivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene Modifications

1-(Thiophen-3-yl)propan-2-amine
  • Structure : Thiophene ring substituted at the 3-position.
  • Application : Intermediate in the synthesis of PZM21 hydrochloride, a μ-opioid receptor agonist .
1-(Thiophen-2-yl)propan-1-amine Hydrochloride
  • Structure : Amine group at the propan-1-position (vs. propan-2-position in MPA HCl).
  • Impact : Altered steric and electronic properties may affect receptor binding kinetics .

Aromatic Ring Substitutions

Ortetamine Hydrochloride (1-(2-Methylphenyl)propan-2-amine HCl)
  • Structure : Substituted methylphenyl group replaces thiophene.
  • Properties : Controlled substance with stimulant effects; molecular weight 199.7 g/mol.
  • Key Difference : The phenyl ring lacks sulfur-mediated electronic effects, leading to distinct pharmacokinetics and receptor affinity .
1-(4-Fluorophenyl)propan-2-amine Hydrochloride
  • Structure : Fluorine atom at the 4-position of the phenyl ring.
  • Application : Marketed for industrial applications; fluorine enhances metabolic stability via electronegativity.
  • Molecular Weight : 203.67 g/mol .
1-(2-Bromophenyl)propan-2-amine Hydrochloride
  • Structure : Bromine atom at the 2-position of the phenyl ring.
  • Properties : Higher molecular weight (250.57 g/mol); bromine increases steric bulk and may influence binding to dopamine receptors .

Functional Group Variations

1-Ethoxypropan-2-amine Hydrochloride
  • Structure : Ethoxy group replaces the aromatic ring.
  • Impact : Lacks aromatic interactions, reducing CNS activity but improving water solubility .
4-EA-NBOMe Hydrochloride
  • Structure : Contains a methoxybenzyl group and ethylphenyl substitution.

Chiral Derivatives

(R)-1-(4-Methoxyphenyl)-N-[(R)-1-phenylethyl]propan-2-amine Hydrochloride
  • Structure : Chiral centers and methoxyphenyl group.
  • Application : Intermediate in tamsulosin (α-blocker) synthesis; highlights the role of stereochemistry in drug efficacy .

Comparative Analysis Table

Compound Name Chemical Formula Molecular Weight (g/mol) Key Substituent Application/Properties Source
1-(Thiophen-2-yl)propan-2-amine HCl C₅H₁₁NS·HCl 161.67 Thiophen-2-yl Forensic research, CNS studies
Ortetamine HCl C₁₀H₁₅N·HCl 199.70 2-Methylphenyl Controlled substance, stimulant
1-(4-Fluorophenyl)propan-2-amine HCl C₉H₁₂FN·HCl 203.67 4-Fluorophenyl Industrial applications
1-(2-Bromophenyl)propan-2-amine HCl C₉H₁₃BrClN 250.57 2-Bromophenyl Organic synthesis
1-Ethoxypropan-2-amine HCl C₅H₁₃NO·HCl 155.63 Ethoxy Solubility studies

Research Findings and Implications

  • Pharmacological Activity : Thiophene-containing derivatives like MPA HCl exhibit distinct receptor binding profiles compared to phenyl-substituted analogues. For example, PZM21 (derived from 1-(thiophen-3-yl)propan-2-amine) shows μ-opioid receptor agonism, suggesting thiophene position impacts target selectivity .
  • Synthesis Methods : Enantiopure synthesis (e.g., for tamsulosin intermediates) highlights the importance of stereochemistry in bioactivity, whereas microwave-assisted methods improve yields for structurally related compounds .

Biological Activity

1-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as methiopropamine (MPA), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula C7H12ClNSC_7H_{12}ClNS and a molecular weight of 177.69 g/mol. The compound features a thiophene ring, which is significant in contributing to its unique properties and biological activities. The presence of an amine group further enhances its potential interactions with biological systems.

Research indicates that this compound may function primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This class of compounds is known for influencing neurotransmitter levels in the brain, which can affect mood, cognition, and behavior .

Key Mechanisms:

  • Neurotransmitter Modulation : By inhibiting the reuptake of norepinephrine and dopamine, MPA may enhance the availability of these neurotransmitters in the synaptic cleft, potentially leading to stimulant effects similar to those observed with other amphetamines.
  • Interaction with Receptors : MPA's structural features allow it to interact with various receptors in the central nervous system (CNS), which may contribute to its psychoactive effects.

Biological Activities

This compound exhibits several notable biological activities:

  • Stimulant Effects : Similar to other amphetamines, MPA has been reported to produce stimulant effects, including increased energy and alertness.
  • Potential for Abuse : Due to its stimulant properties, MPA has been associated with recreational use and potential for abuse, leading to various health risks .
  • Toxicological Effects : Case studies have documented adverse effects following MPA use, including anxiety, hallucinations, and cardiovascular symptoms such as palpitations and chest tightness .

Case Studies

Several case studies highlight the biological activity and risks associated with this compound:

Case Study 1: Acute Toxicity

A 27-year-old woman presented to an emergency department after using a product containing MPA. Symptoms included nausea, anxiety, visual hallucinations, and palpitations. Toxicological analysis revealed MPA at a concentration of 400 ng/mL in her urine . This case underscores the compound's potential for acute toxicity.

Case Study 2: Long-term Effects

Reports indicate that chronic use of MPA can lead to persistent psychological symptoms such as paranoia and insomnia. Users have also reported withdrawal symptoms upon cessation .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructural FeatureUnique Aspect
1-(Thiophen-3-yl)propan-2-amino hydrochlorideDifferent thiophene positionMay exhibit different biological activity
1-Methyl-2-thienyl ethylamineMethyl substitutionPotentially alters receptor binding affinity
1-(Furan-2-yl)propan-2-amino hydrochlorideFuran ring insteadOffers different electronic properties

This table illustrates how slight modifications in structure can lead to variations in biological activity and pharmacological effects.

Q & A

Q. What are the optimal synthetic routes for 1-(Thiophen-2-yl)propan-2-amine hydrochloride, and how can reaction efficiency be characterized?

Methodological Answer: The compound is typically synthesized via reductive amination or Mannich reactions. For example, enantiopure synthesis involves coupling (S)-1-(thiophen-2-yl)propan-2-amine with phenol derivatives under catalytic conditions . Key characterization steps include:

  • Nuclear Magnetic Resonance (NMR): Confirmation of thiophene ring protons (δ 6.8–7.2 ppm) and amine protons (δ 1.2–1.5 ppm).
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥98% for pharmacological studies).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 171.6 (free base) and chloride adducts.
MethodYield (%)ConditionsReference
Reductive Amination75–85H₂/Pd-C, ethanol, 50°C
Mannich Reaction60–70Formaldehyde, HCl, RT

Q. How is the structural identity of this compound confirmed using spectroscopic methods?

Methodological Answer: Structural elucidation relies on:

  • X-ray Crystallography: Resolves thiophene ring orientation and hydrochloride salt formation (Cl⁻ counterion interactions) .
  • Infrared (IR) Spectroscopy: N-H stretching (~2500 cm⁻¹) and C-S bonds (600–700 cm⁻¹).
  • Elemental Analysis: Matches calculated values for C₇H₁₂ClNS (C: 45.02%, H: 5.89%, N: 7.51%) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

Methodological Answer:

  • Solubility: Highly soluble in water (≥50 mg/mL) due to hydrochloride salt form; limited in non-polar solvents .
  • Melting Point: 192–195°C (decomposition observed above 200°C) .
  • Hygroscopicity: Requires storage in desiccators to prevent moisture absorption .

Advanced Research Questions

Q. What advanced analytical techniques are used to quantify trace impurities in this compound during pharmaceutical development?

Methodological Answer: Impurity profiling employs:

  • Chiral HPLC: Resolves enantiomers (e.g., (R)- and (S)-isomers) using cellulose-based columns (e.g., Chiralpak IC) .
  • LC-MS/MS: Detects trace impurities (e.g., N-methyl derivatives) at <0.1% levels .
  • Reference Standards: Cross-validate against certified materials (e.g., EP/JP pharmacopeial standards) .

Q. How does the stereochemistry of this compound affect its pharmacological activity, and what methods are used to resolve enantiomers?

Methodological Answer:

  • Stereochemical Impact: (S)-enantiomers show higher μ-opioid receptor binding affinity (e.g., PZM21 derivative in analgesia studies) .
  • Resolution Methods:
    • Chiral Chromatography: Use of amylose tris(3,5-dimethylphenylcarbamate) columns .
    • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic mixtures .

Q. What in vitro models are appropriate for studying the compound's interaction with opioid receptors, and how should these assays be designed?

Methodological Answer:

  • GPCR Functional Assays:
    • cAMP Inhibition: Measure Gi/o-coupled receptor activity in HEK293 cells transfected with μ-opioid receptors .
    • β-Arrestin Recruitment: Use BRET/FRET-based systems to assess biased signaling .
  • Controls: Include naloxone (antagonist) and DAMGO (agonist) for validation.

Q. How can reaction mechanisms for Mannich base derivatives of this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Analysis: Monitor intermediate formation via stopped-flow NMR (e.g., iminium ion intermediates in Mannich reactions) .
  • Isotopic Labeling: Use ¹³C-labeled formaldehyde to track carbon incorporation into the amine backbone .

Q. What strategies are recommended for stabilizing this compound under various storage conditions in long-term studies?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Lyophilization: Enhances stability for aqueous solutions (post-lyophilization purity >95%) .
  • Accelerated Stability Testing: Conduct at 40°C/75% RH for 6 months to predict shelf life .

Q. Data Contradictions and Resolution

  • Synthesis Yields: Reductive amination yields vary (75–85%) depending on catalyst purity and solvent selection .
  • Pharmacological Data: Discrepancies in receptor binding affinity may arise from enantiomeric impurities; use chiral analysis to resolve .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(Thiophen-2-yl)propan-2-amine hydrochloride
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Reactant of Route 2
1-(Thiophen-2-yl)propan-2-amine hydrochloride

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